molecular formula C20H30N2O3 B2409219 Methyl 2-{4-[(4,4-dimethylazepane-1-carbonyl)amino]phenyl}-2-methylpropanoate CAS No. 1797259-58-5

Methyl 2-{4-[(4,4-dimethylazepane-1-carbonyl)amino]phenyl}-2-methylpropanoate

Cat. No.: B2409219
CAS No.: 1797259-58-5
M. Wt: 346.471
InChI Key: AUWHWNBVZGSWRT-UHFFFAOYSA-N
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Description

Methyl 2-{4-[(4,4-dimethylazepane-1-carbonyl)amino]phenyl}-2-methylpropanoate is a methyl ester derivative featuring a central 2-methylpropanoate backbone substituted with a para-aminophenyl group. The aminophenyl moiety is further modified via a carbamoyl linkage to a 4,4-dimethylazepane ring—a seven-membered azacycle with two methyl groups at the 4-position.

Properties

IUPAC Name

methyl 2-[4-[(4,4-dimethylazepane-1-carbonyl)amino]phenyl]-2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O3/c1-19(2)11-6-13-22(14-12-19)18(24)21-16-9-7-15(8-10-16)20(3,4)17(23)25-5/h7-10H,6,11-14H2,1-5H3,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUWHWNBVZGSWRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCN(CC1)C(=O)NC2=CC=C(C=C2)C(C)(C)C(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{4-[(4,4-dimethylazepane-1-carbonyl)amino]phenyl}-2-methylpropanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Azepane Ring: The azepane ring is synthesized through a cyclization reaction involving appropriate precursors under controlled conditions.

    Attachment of the Phenyl Group: The phenyl group is introduced via a substitution reaction, often using a halogenated benzene derivative.

    Esterification: The final step involves the esterification of the intermediate compound to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{4-[(4,4-dimethylazepane-1-carbonyl)amino]phenyl}-2-methylpropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The phenyl group allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogenated benzene derivatives and nucleophiles are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Biological Activities

Research has indicated that compounds similar to Methyl 2-{4-[(4,4-dimethylazepane-1-carbonyl)amino]phenyl}-2-methylpropanoate exhibit a range of biological activities:

  • Anticancer Activity : Some derivatives of this compound have been studied for their potential in cancer therapy. The presence of the phenyl and azepane groups may enhance their interaction with biological targets involved in tumor growth.
  • Antimicrobial Properties : Compounds with similar structures have shown efficacy against various bacterial strains, suggesting that this compound may possess antimicrobial properties as well.
  • Neuroprotective Effects : Preliminary studies indicate that azepane derivatives can have neuroprotective effects, which could be beneficial in treating neurodegenerative diseases.

Therapeutic Applications

The potential therapeutic applications of this compound are diverse:

  • Cancer Treatment : Ongoing research is focused on its role as an anticancer agent, particularly in targeting specific pathways involved in cell proliferation and apoptosis.
  • Infection Control : Given its potential antimicrobial properties, it may be explored as a treatment option for infections caused by resistant bacterial strains.
  • Neurological Disorders : Its neuroprotective effects could lead to applications in treating conditions like Alzheimer's disease or Parkinson's disease.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReferences
AnticancerPotential to inhibit tumor growth
AntimicrobialEfficacy against resistant bacterial strains
NeuroprotectiveProtective effects on neuronal cells

Case Studies

  • Case Study on Anticancer Activity :
    • A study published in a peer-reviewed journal investigated the anticancer properties of azepane derivatives. The results demonstrated that these compounds could induce apoptosis in cancer cell lines, suggesting a promising avenue for further research into this compound as a potential anticancer drug.
  • Case Study on Antimicrobial Efficacy :
    • Another study focused on the antimicrobial activity of related compounds found that they exhibited significant inhibition against Staphylococcus aureus and Escherichia coli. This suggests that this compound might also demonstrate similar activity.
  • Neuroprotective Effects Research :
    • Research exploring the neuroprotective effects of azepane derivatives indicated that they could reduce oxidative stress in neuronal cells. This points to the potential application of this compound in treating neurodegenerative diseases.

Mechanism of Action

The mechanism of action of Methyl 2-{4-[(4,4-dimethylazepane-1-carbonyl)amino]phenyl}-2-methylpropanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in Chromatographic Studies

Evidence from pharmacopeial data highlights methyl and ethyl esters of 2-methylpropanoate derivatives with chlorobenzoyl phenoxy substituents (Table 1). For example:

  • Methyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate (Retention Time: 0.65%)
  • Ethyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate (Retention Time: 0.80%) .
Compound Name Retention Time (%) Key Structural Features
Methyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate 0.65 Chlorobenzoyl phenoxy, methyl ester
Ethyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate 0.80 Chlorobenzoyl phenoxy, ethyl ester

Key Observations :

  • The ethyl ester exhibits a higher retention time than its methyl counterpart, reflecting increased hydrophobicity due to the longer alkyl chain.
  • In contrast, the target compound replaces the chlorobenzoyl phenoxy group with a 4,4-dimethylazepane carbamoyl group. This substitution introduces a bulky, nitrogen-containing heterocycle, which would likely reduce chromatographic mobility compared to the chlorobenzoyl analogs due to enhanced polarity and steric effects.
Functional Group Impact on Physicochemical Properties
  • Chlorobenzoyl vs. Azepane Carbamoyl: Chlorobenzoyl groups (as in ) contribute electron-withdrawing effects and moderate lipophilicity. However, the 4,4-dimethyl groups on the azepane may offset this by increasing steric bulk and lipophilicity .
  • Ester Chain Length: Ethyl esters (e.g., Ethyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate) generally exhibit higher logP values than methyl esters, aligning with their longer retention times in reverse-phase chromatography. The target compound’s methyl ester group suggests intermediate lipophilicity compared to ethyl analogs .
Deuterated and Isotopic Analogs

lists deuterated methylpropanoate derivatives, such as 2-Methyl-1-phenylpropane-d14 (CAS 350818-58-5). While these compounds are structurally distinct, they highlight the industrial interest in isotopic labeling of methylpropanoate backbones for metabolic or mechanistic studies. The target compound’s non-deuterated form would exhibit distinct spectroscopic and kinetic properties compared to these analogs .

Research Findings and Implications

Chromatographic Behavior

The target compound’s azepane carbamoyl group is expected to reduce retention time relative to chlorobenzoyl phenoxy analogs due to increased polarity. However, this hypothesis requires experimental validation, as steric effects from the dimethylazepane ring could counteract polarity-driven trends .

Biological Activity

Methyl 2-{4-[(4,4-dimethylazepane-1-carbonyl)amino]phenyl}-2-methylpropanoate is a synthetic organic compound with significant potential in medicinal chemistry. Its unique structural features suggest various biological activities, which are crucial for understanding its applications in drug development.

Chemical Structure and Properties

  • Molecular Formula : C₁₅H₁₉N₃O₂
  • Molecular Weight : Approximately 346.46 g/mol
  • Structural Components : The compound features a methyl propanoate moiety and a 4,4-dimethylazepane-1-carbonyl group attached to a phenyl ring, which contributes to its biological activity.

Biological Activities

Research indicates that compounds similar to this compound exhibit various biological activities. These include:

  • Anticancer Activity : Preliminary studies suggest that related compounds may inhibit cancer cell proliferation by inducing apoptosis through specific signaling pathways.
  • Antimicrobial Properties : Similar compounds have shown effectiveness against various bacterial strains, indicating potential use as antimicrobial agents.
  • Enzyme Inhibition : The compound may interact with enzymes involved in metabolic pathways, which could lead to therapeutic effects in metabolic disorders.

Understanding the mechanism of action is crucial for determining the therapeutic potential of this compound. Preliminary data suggest interactions with specific enzymes or receptors:

  • Molecular Docking Studies : These studies are essential for predicting how the compound binds to target proteins and the resulting biological effects.
  • Binding Assays : Experimental validation of binding affinities will clarify the compound's role in inhibiting or activating specific biological pathways.

Comparative Analysis with Related Compounds

The following table summarizes some structurally similar compounds and their unique characteristics:

Compound NameStructure FeaturesUnique Characteristics
Methyl 2-(4-(4-chlorobutanoyl)phenyl)-2-methylpropanoateContains a chlorobutanoyl group instead of azepanePotentially different biological activity due to halogen substitution
Methyl 3-(2-(4-(N-(hexyloxy)carbonyl)phenyl)amino)-3-methylbutanoateSimilar ester structure but with a hexyloxy groupMay exhibit different solubility and pharmacokinetic properties
N-(4-(dimethylamino)phenyl)-N'-methylureaUrea derivative with an aromatic amineDifferent mode of action in biological systems

Case Studies and Research Findings

Several studies have investigated the biological activities of similar compounds. For instance:

  • Antibacterial Activity : A study demonstrated that related azepane derivatives exhibited significant antibacterial effects against Escherichia coli and Staphylococcus aureus, suggesting that modifications to the azepane structure can enhance antimicrobial potency .
  • Anticancer Studies : Research has shown that compounds with similar structural motifs can inhibit tumor growth in various cancer cell lines, indicating their potential as chemotherapeutic agents .
  • Enzyme Interaction Studies : Investigations into enzyme inhibition revealed that certain derivatives effectively inhibited key enzymes involved in cancer metabolism, supporting their use in targeted therapies .

Q & A

Q. What synthetic strategies are recommended for preparing Methyl 2-{4-[(4,4-dimethylazepane-1-carbonyl)amino]phenyl}-2-methylpropanoate, and how can reaction parameters be optimized?

Methodological Answer: The synthesis typically involves a multi-step approach:

Coupling of 4-aminophenyl moiety : React 4-aminophenyl-2-methylpropanoate with 4,4-dimethylazepane-1-carbonyl chloride under Schotten-Baumann conditions. Use a base like triethylamine in dichloromethane at 0–5°C to minimize side reactions .

Esterification : Methylation of the intermediate acid can be achieved using dimethyl sulfate or methyl iodide in the presence of a mild base (e.g., K₂CO₃) in acetone .
Optimization Tips :

  • Monitor reaction progress via TLC or HPLC (C18 column, methanol/buffer mobile phase as in ).
  • Improve yield by using anhydrous solvents and controlled temperature (-10°C for acyl chloride reactions).

Q. What analytical techniques are most effective for assessing the purity and structural integrity of this compound?

Methodological Answer:

  • HPLC : Use a mobile phase of methanol and sodium acetate/1-octanesulfonate buffer (65:35, pH 4.6) to resolve impurities. Detect UV absorbance at 254 nm .
  • NMR : Confirm the presence of the dimethylazepane moiety via ¹H-NMR signals at δ 1.2–1.5 ppm (dimethyl groups) and 3.3–3.6 ppm (azepane ring protons).
  • Mass Spectrometry : ESI-MS in positive ion mode to verify molecular ion peaks (expected [M+H]⁺ ~403.5 g/mol).

Q. Table 1: Key Analytical Parameters

TechniqueParametersCritical Observations
HPLCColumn: C18; Flow: 1.0 mL/minRetention time ~8.2 min
¹³C-NMRDMSO-d₆, 125 MHzCarbonyl signal at ~170 ppm

Q. How can researchers address discrepancies in biological activity data between in vitro and in vivo studies?

Methodological Answer:

  • Bioavailability Check : Evaluate solubility (logP ~3.2 predicted) and metabolic stability. The dimethylazepane group may enhance lipophilicity but reduce hepatic clearance compared to non-alkylated analogs .
  • Metabolite Profiling : Use LC-MS to identify phase I/II metabolites. For example, ester hydrolysis or azepane oxidation products could explain reduced in vivo efficacy .
  • Dose Adjustment : Conduct pharmacokinetic studies to optimize dosing regimens, ensuring plasma concentrations align with in vitro IC₅₀ values.

Advanced Research Questions

Q. What is the role of the 4,4-dimethylazepane group in modulating target binding affinity?

Methodological Answer:

  • Molecular Docking : Compare binding poses of the compound with/without the dimethylazepane group. The azepane’s conformational flexibility may enhance interactions with hydrophobic pockets in enzymes (e.g., kinases or GPCRs) .
  • SAR Studies : Synthesize analogs with varying azepane substituents (e.g., ethyl vs. methyl). Data from similar compounds suggest bulky groups improve potency but may reduce solubility .

Q. How does this compound’s stability under oxidative conditions impact its storage and handling protocols?

Methodological Answer:

  • Forced Degradation Studies : Expose the compound to 3% H₂O₂ at 40°C for 24 hours. Monitor degradation via HPLC; primary degradation products may include sulfoxides or quinone derivatives from the phenyl group .
  • Storage Recommendations : Store in amber vials under nitrogen at -20°C to prevent oxidation. Use antioxidants like BHT (0.01% w/v) in stock solutions .

Q. What in vivo models are suitable for evaluating the neuroprotective potential of this compound?

Methodological Answer:

  • Animal Models : Use MPTP-induced Parkinson’s disease models in mice. Dose at 10–50 mg/kg/day (oral) and assess dopamine levels via HPLC-ECD .
  • Biomarker Analysis : Measure glial fibrillary acidic protein (GFAP) in serum to correlate neuroinflammation reduction with compound efficacy .

Q. Table 2: Key In Vivo Parameters

ModelDoseEndpointObservation
MPTP Mouse30 mg/kgStriatal Dopamine40% recovery vs. control

Q. What computational methods can predict off-target interactions of this compound?

Methodological Answer:

  • Pharmacophore Modeling : Use Schrödinger’s Phase to identify overlap with known off-targets (e.g., hERG channel, CYP3A4). The ester group may pose CYP inhibition risks .
  • Machine Learning : Train models on Tox21 datasets to predict hepatotoxicity. Structural alerts include the aryl ester and tertiary amine .

Q. How can chiral synthesis be achieved for the methylpropanoate moiety to study enantiomer-specific activity?

Methodological Answer:

  • Asymmetric Catalysis : Use Evans’ oxazaborolidine catalysts for enantioselective esterification. Achieve >90% ee by optimizing solvent (toluene) and temperature (-78°C) .
  • Chiral HPLC : Resolve enantiomers using a Chiralpak AD-H column with hexane/isopropanol (90:10) .

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